5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)7-4-2-1-3-6(7)8-5-9(14)16-15-8/h1-5H,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMESUTALZUKOKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NN2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396228 | |
| Record name | 5-[2-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502133-02-0 | |
| Record name | 5-[2-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Classical Multi-Step Preparation Methods
Three-Stage Synthesis via Diketone Intermediate
The traditional approach involves three discrete stages starting from 4,4,4-trifluoro-1-phenylbutanedione (diketone):
- Stage 1: Reaction of diketone with sodium nitrite in acetic acid to form 4,4,4-trifluoro-1-phenyl-1,2,3-butanetrione-2-oxime (oxime intermediate).
- Stage 2: Treatment of the oxime with hydrazine hydrate to yield 4-nitroso-5-phenyl-3-trifluoromethyl-1H-pyrazole (nitrosopyrazole).
- Stage 3: Catalytic hydrogenation of nitrosopyrazole using palladium on carbon (Pd/C) under elevated pressure to reduce the nitroso group to the amino group, producing the target aminopyrazole.
Isolation and purification occur after each step, involving multiple extractions, filtrations, and recrystallizations, making the process laborious and resource-intensive.
Limitations of this method:
- Requires specialized equipment for pressurized hydrogenation.
- Use of expensive Pd/C catalyst.
- Multiple solvent-intensive extraction and purification steps (up to 13 operations).
- High cost and labor in synthesizing and purifying the diketone starting material.
- Process cannot be performed in a single reactor (multi-step batch process).
Improved Two-Stage Synthesis Without Catalytic Hydrogenation
An advancement involves eliminating the hydrogenation step by using hydrazine hydrate both for cyclization and reduction:
- The oxime intermediate is reacted with an excess of hydrazine hydrate in ethanol.
- After prolonged heating and workup involving acid-base extractions and recrystallization, the aminopyrazole is obtained in about 75% yield.
- Avoids the use of Pd/C catalyst and pressurized hydrogen.
- Simplifies the reduction step.
One-Pot, Single-Reactor Synthesis Using Lithium Diketonate Intermediate (Latest Development)
A novel and more efficient method has been developed to address the drawbacks of previous methods:
Key features:
- Uses lithium 4,4,4-trifluoro-1-phenylbutadionate (diketonate) instead of the diketone, which is more accessible, stable, and easier to handle.
- Reaction is carried out in glacial acetic acid as solvent.
- Sodium nitrite is added to the diketonate solution at 10-16 °C to form the nitroso intermediate in situ .
- Without isolating the oxime, an 8-fold excess of hydrazine hydrate is added directly to the reaction mixture.
- The reaction mixture is stirred at room temperature for 20 hours, leading to direct formation of 5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine.
- The product precipitates out and is isolated by simple filtration, washing, and drying.
Advantages:
| Aspect | Traditional Multi-Step Process | One-Pot Diketonate Process |
|---|---|---|
| Number of stages | 3 | 1 |
| Number of isolation steps | Multiple (up to 13 operations) | 3 operations only |
| Catalyst required | Pd/C catalyst (expensive) | None |
| Use of pressurized hydrogen | Yes | No |
| Yield of final product | ~75% | Up to 93% |
| Starting material availability | Diketone (expensive, unstable) | Lithium diketonate (more accessible, stable) |
| Solvent use | Multiple solvents | Acetic acid only |
| Equipment complexity | High (pressure reactor needed) | Low (standard lab glassware) |
| Scalability | Limited due to complexity | High, suitable for industrial scale |
Reaction conditions summary:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Formation of nitroso intermediate | Lithium diketonate + NaNO2 in glacial acetic acid, 10-16 °C, 1 hour | In situ formation of oxime/nitroso intermediate |
| Reduction and cyclization | Addition of 8-fold excess hydrazine hydrate, stirring 2-3 hours at 10-16 °C, then 20 hours at room temperature | Formation of aminopyrazole precipitate |
| Isolation | Filtration, washing with water, drying | Pure aminopyrazole (93% yield) |
Characterization:
- Product purity confirmed by GC-MS (96% purity), elemental analysis, IR, and NMR (¹H and ¹⁹F) spectroscopy.
- Melting point: 123-125 °C.
- Solubility: soluble in ethanol, acetone, chloroform, diethyl ether, ethyl acetate; insoluble in water.
- Mass spectrum consistent with expected molecular ion and fragment ions.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Catalyst/Conditions | Yield (%) | Number of Steps | Isolation Complexity | Notes |
|---|---|---|---|---|---|---|---|
| Classical 3-step synthesis | 4,4,4-trifluoro-1-phenylbutanedione | NaNO2, hydrazine hydrate, H2 (Pd/C) | Pd/C, hydrogenation at 3.5 bar | Not reported | 3 | High (13 operations) | Requires pressurized hydrogenation |
| Two-step hydrazine reduction | 4,4,4-trifluoro-1-phenylbutanedione | NaNO2, hydrazine hydrate | Hydrazine reduction, reflux ethanol | 75 | 2 | Moderate (13 operations) | No hydrogenation, still multi-step |
| One-pot lithium diketonate method | Lithium 4,4,4-trifluoro-1-phenylbutadionate | NaNO2, hydrazine hydrate | No catalyst, acetic acid, 10-20 °C | 93 | 1 | Low (3 operations) | Single reactor, scalable, high yield |
Additional Notes on Alternative Methods
Recent literature also describes one-pot syntheses of trifluoromethylated pyrazoles via trapping of trifluoromethylhydrazine intermediates with various carbonyl compounds, emphasizing the importance of solvent and acid choice to suppress side reactions and improve selectivity. For example, dichloromethane combined with strong acids has been used to stabilize intermediates and obtain diverse trifluoromethyl pyrazoles in useful yields. However, these methods focus on N-trifluoromethyl pyrazoles rather than the this compound specifically.
Chemical Reactions Analysis
Types of Reactions
5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxidized pyrazole derivatives, reduced amine derivatives, and substituted pyrazole compounds. These products can be further utilized in various applications, including drug development and material science .
Scientific Research Applications
5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The compound can modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations :
- Substituent Position : The position of the -CF₃ group significantly impacts electronic and steric properties. For example, in This compound , the -CF₃ group on the phenyl ring creates a planar steric environment, whereas analogs with -CF₃ on the pyrazole core (e.g., ) exhibit enhanced dipole interactions .
- Halogen vs.
- Heterocyclic Variations : Pyridine-containing analogs () introduce additional hydrogen-bonding sites, which may enhance target affinity .
Physicochemical Properties
- Lipophilicity: The -CF₃ group increases logP values compared to non-fluorinated analogs. For instance, this compound has a predicted logP of 2.8, whereas the -F analog () has a logP of 1.9 .
- Solubility : Chlorine substituents (e.g., ) reduce aqueous solubility due to increased hydrophobicity, while methyl groups () improve solubility marginally .
Biological Activity
5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Pyrazole Derivatives
Pyrazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The presence of the trifluoromethyl group in this compound enhances its lipophilicity and biological activity compared to other pyrazole derivatives .
1. Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties. It has been reported to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is critical for cancer cell proliferation . The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against various cancer cell lines.
2. Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory activity. In vitro assays indicated that it effectively inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs . This suggests its potential use in treating inflammatory diseases.
3. Antimicrobial Properties
This compound has been evaluated for its antimicrobial efficacy against Gram-positive bacteria. Studies revealed that it possesses strong antibacterial activity against strains like Staphylococcus aureus, with low minimum inhibitory concentrations (MICs) and a low propensity for developing resistance . This is particularly important in the context of rising antibiotic resistance.
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Tubulin Inhibition : By binding to tubulin, this compound prevents microtubule formation, which is essential for mitosis in cancer cells .
- Cytokine Modulation : It modulates inflammatory pathways by inhibiting key signaling molecules involved in cytokine production .
- Bacterial Growth Inhibition : The compound disrupts bacterial cell wall synthesis and function, leading to effective bactericidal action .
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for 5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine, and how can intermediates be characterized?
The synthesis typically involves multi-step condensation reactions starting with substituted phenyl precursors. For example, a pyrazole core is formed via cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones. Key intermediates include trifluoromethyl-substituted phenylhydrazines or enaminones.
- Methodology :
- Step 1 : React 2-(trifluoromethyl)phenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring.
- Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Characterization : Use -NMR and -NMR to confirm regioselectivity of the pyrazole ring. IR spectroscopy identifies NH stretching (~3400 cm). Mass spectrometry validates molecular weight (MW = 227.19 g/mol) .
Q. How can the purity and stability of this compound be assessed for biological assays?
- Purity : Analyze via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. A purity threshold of ≥95% is recommended for in vitro studies.
- Stability : Perform accelerated stability studies under varying pH (2–9) and temperature (4°C, 25°C, 40°C). Monitor degradation products using LC-MS. The trifluoromethyl group enhances metabolic stability but may hydrolyze under strongly basic conditions .
Advanced Research Questions
Q. How does the tautomeric behavior of the pyrazole ring influence structural and functional properties?
The pyrazole ring exhibits tautomerism between 1H- and 2H-forms, affecting electron distribution and hydrogen-bonding capacity.
- Methodology :
- X-ray crystallography : Resolve tautomeric forms by analyzing bond lengths (e.g., C–N bonds in the ring). For example, a planar amino group (deviation <0.06 Å) suggests delocalization in the 1H-tautomer .
- DFT calculations : Compare energy differences between tautomers using Gaussian09 with B3LYP/6-31G(d) basis set. The 1H-tautomer is typically more stable due to resonance stabilization of the NH group .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent systems) or impurities.
- Case Study : If inconsistent IC values are reported for kinase inhibition:
- Re-evaluate assay protocols : Ensure consistent ATP concentrations (e.g., 10 µM) and incubation times.
- Control for solubility : Use DMSO concentrations ≤0.1% and confirm compound solubility via dynamic light scattering.
- Validate target engagement : Perform thermal shift assays or SPR to confirm direct binding .
Q. How does the trifluoromethyl group impact electronic and steric properties in structure-activity relationships (SAR)?
The CF group is strongly electron-withdrawing (-I effect) and hydrophobic.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
